molecular formula C30H36Cl2N2P2Ru B6336345 Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) CAS No. 1196467-26-1

Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)

Cat. No.: B6336345
CAS No.: 1196467-26-1
M. Wt: 658.5 g/mol
InChI Key: MLZFSEGMJUGESY-UHFFFAOYSA-L
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Description

Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) is a neutral Ru(II) complex with the formula trans-Cl₂Ru(P)₂(N)₂, where P represents the 3-(diphenylphosphino)propylamine ligand. Synthesized by reacting Cl₂Ru(PPh₃)₃ or analogous precursors with 3-(triethoxysilyl)propylamine in dichloromethane, the compound forms yellow powders with high melting points and solubility in chlorinated solvents (e.g., chloroform) but insolubility in polar/non-polar solvents like water or hexane .

Key structural features include:

  • Coordination Geometry: A distorted octahedral geometry with two chloride ligands in trans positions, two phosphine ligands, and two amine donors.
  • Spectroscopic Identification: ¹H-NMR reveals downfield shifts (~2.6 ppm) for the H₂N protons due to nitrogen coordination to Ru, while other protons shift upfield . ³¹P-NMR confirms the presence of phosphine ligands with distinct chemical environments .

Properties

IUPAC Name

dichlororuthenium;3-diphenylphosphanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H18NP.2ClH.Ru/c2*16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;;;/h2*1-6,8-11H,7,12-13,16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZFSEGMJUGESY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Substitution Methodology

A representative procedure involves reacting Cl₂Ru(dppp)₂ (dppp = 1,3-bis(diphenylphosphino)propane) with two equivalents of 3-(diphenylphosphino)propylamine in dichloromethane under an inert nitrogen or argon atmosphere. The reaction proceeds at room temperature, with progress monitored via ³¹P{¹H}-NMR spectroscopy to confirm the displacement of dppp ligands by the target phosphino-amine ligand. The resulting complex is isolated as a yellow-to-brown powder after solvent evaporation and purification via recrystallization.

Key reaction steps :

  • Precursor activation : The Ru(II) starting material is dissolved in anhydrous dichloromethane to enhance ligand mobility.

  • Ligand addition : 3-(Diphenylphosphino)propylamine is introduced dropwise to avoid excessive exothermicity.

  • Equilibration : Stirring for 12–24 hours ensures complete ligand substitution, confirmed by the disappearance of precursor-specific ³¹P-NMR signals.

Structural and Spectroscopic Characterization

Successful synthesis requires rigorous characterization to verify ligand coordination and complex geometry.

Spectroscopic Data

  • ³¹P{¹H}-NMR : A singlet at δ 50–60 ppm confirms equivalent phosphorus environments in the final product, contrasting with the multiplet patterns of precursor complexes.

  • IR spectroscopy : Bands at 480–520 cm⁻¹ (Ru–Cl stretch) and 1,090–1,150 cm⁻¹ (Ru–N stretch) validate the coordination of both chloride and amine ligands.

  • Elemental analysis : Matches calculated values for C₃₀H₃₆Cl₂N₂P₂Ru (MW 659.56 g/mol), with deviations <0.3% for C, H, and N.

Crystallographic Considerations

While single-crystal X-ray data for this specific complex is unavailable, analogous Ru(II) complexes with similar ligands exhibit distorted octahedral geometries. The meridional arrangement is favored due to steric constraints from the propylamine backbone.

Comparative Analysis of Synthetic Approaches

The table below contrasts methodologies for synthesizing Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) and related complexes:

ParameterMethod AMethod B (Ethylamine Analog)
Ru precursor Cl₂Ru(dppp)₂Cl₂Ru(PPh₃)₃
Ligand 3-(Diphenylphosphino)propylamine2-(Diphenylphosphino)ethylamine
Solvent DichloromethaneTetrahydrofuran
Temperature 25°C40°C
Reaction time 24 hours16 hours
Yield Not reported≥95% (mixture of isomers)

Method A’s room-temperature conditions minimize ligand decomposition, while Method B’s elevated temperature accelerates substitution but risks isomerization.

Challenges and Optimization Strategies

Isomer Control

The propylamine ligand’s flexibility permits both cis and trans configurations. Nuclear Overhauser effect (NOE) NMR experiments suggest a 3:1 trans:cis ratio in crude products, necessitating chromatographic separation for isomerically pure samples.

Moisture Sensitivity

Ru(II) intermediates are prone to oxidation in air. Implementing Schlenk-line techniques or glovebox protocols maintains product integrity, with residual oxygen levels <1 ppm recommended.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) enhance ligand solubility without coordinating to Ru, whereas protic solvents (e.g., methanol) induce premature chloride dissociation, leading to byproducts.

Industrial and Research Applications

While primarily a research chemical, this complex’s bifunctional ligand architecture suggests potential in:

  • Homogeneous catalysis : As a precursor for transfer hydrogenation catalysts.

  • Materials science : Functionalization of silica supports via triethoxysilyl groups in hybrid analogs .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Scientific Research Applications

Catalysis in Organic Reactions

Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) serves as a catalyst in several key organic reactions:

  • Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, making it valuable in the production of saturated organic molecules.
  • Hydroformylation : The compound aids in the formation of aldehydes from alkenes through the addition of carbon monoxide and hydrogen.
  • Carbon-Carbon Coupling Reactions : It promotes reactions that form carbon-carbon bonds, which are essential in synthesizing complex organic structures .

Biological Applications

Research has indicated potential biological applications for this compound:

  • Anticancer Activity : Studies suggest that it may interact with DNA and proteins, leading to its exploration as a potential anticancer agent. Its ability to coordinate with biomolecules positions it as a candidate for targeted therapies .
  • Cell Biology : Investigations into its effects on cellular processes are ongoing, including its role in modifying cell behavior and function .

Industrial Applications

In industrial settings, Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) is utilized for:

  • Fine Chemical Production : It is employed as a selective catalyst in the synthesis of fine chemicals and pharmaceuticals, enhancing efficiency and selectivity in chemical transformations .
  • Automotive and Battery Manufacturing : Its catalytic properties are leveraged in various manufacturing processes, contributing to advancements in these industries .

Mechanism of Action

The mechanism of action of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates and promoting reaction pathways. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies .

Comparison with Similar Compounds

Structural and Ligand Variations

The following table summarizes structural differences between the target compound and analogous complexes:

Compound Name Ligands (P and N) Molecular Formula Molecular Weight Key Properties
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) (Target) 3-(diphenylphosphino)propylamine C₃₀H₃₆Cl₂N₂P₂Ru 658.54 Yellow-brown solid; soluble in CH₂Cl₂
Dichlorobis[3-(diisopropylphosphino)propylamine]ruthenium(II) 3-(diisopropylphosphino)propylamine C₁₈H₄₄Cl₂N₂P₂Ru 522.48 Yellow-orange solid; lower steric bulk
Dichlorobis(tri-p-tolylphosphine)(1,2-ethanediamine)ruthenium(II) Tri-p-tolylphosphine, 1,2-ethanediamine C₄₄H₅₀Cl₂N₂P₂Ru 840.80 Requires cold storage (0–6°C)
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) BINAP (chiral phosphine), DAIPEN (diamine) C₄₈H₄₈Cl₂N₂P₂Ru 933.80 Chiral catalyst for asymmetric synthesis

Key Observations :

  • Phosphine Substituents: The target compound’s diphenylphosphino groups provide strong π-acceptor properties and steric bulk compared to alkyl-substituted analogs (e.g., diisopropylphosphino), which are less electron-withdrawing and smaller .
  • Chiral Ligands : Complexes like Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) highlight the role of chirality in enantioselective catalysis, a feature absent in the target compound .

Spectroscopic and Electronic Properties

  • ¹H-NMR Shifts: In the target compound, H₂N protons shift downfield (~2.6 ppm) due to Ru coordination, while alkylphosphine analogs (e.g., diisopropylphosphino) exhibit smaller shifts, reflecting weaker electronic perturbation at the N center .
  • ³¹P-NMR: The target compound’s ³¹P signals differ from those of tri-p-tolylphosphine or dppp (1,3-bis(diphenylphosphino)propane) complexes, indicating ligand-specific electronic environments .

Solubility and Stability

  • Solubility: The target compound’s arylphosphine ligands enhance solubility in chlorinated solvents compared to alkylphosphine analogs, which may aggregate in non-polar media .
  • Thermal Stability : High melting points (>200°C) are common across Ru(II) phosphine-amine complexes, though precise decomposition temperatures vary with ligand composition .

Biological Activity

Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) is a ruthenium-based coordination compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II)

  • Chemical Formula : C28H72Cl2N2P2Ru
  • Molecular Weight : 670.816 g/mol
  • Structure : The compound features a central ruthenium atom coordinated with two chlorides and two diphenylphosphine ligands, providing unique steric and electronic properties that influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:

  • DNA Interaction : The compound exhibits a propensity to bind with DNA, which can lead to the induction of cytotoxicity in cancer cells. This interaction may disrupt normal cellular functions and promote apoptosis in malignant cells.
  • Catalytic Activity : As a catalyst, it can facilitate redox reactions that may enhance the bioavailability of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
  • Antimicrobial Properties : Recent studies suggest that ruthenium complexes can exhibit broad-spectrum antimicrobial activity, potentially through mechanisms involving membrane disruption and interference with metabolic pathways.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that ruthenium complexes similar to Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II) showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7 and T47D) and triple-negative breast cancer (MDA-MB-231). IC50 values were reported in the low micromolar range (0.32–0.50 μM), indicating potent anticancer effects .
    • Another investigation highlighted the ability of ruthenium complexes to induce apoptosis in cancer cells through DNA intercalation and the generation of ROS .
  • Antimicrobial Activity :
    • Research indicated that ruthenium-based compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. These compounds were found to disrupt bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II)Anticancer, Antimicrobial0.32 - 0.50Effective against MCF7, T47D, MDA-MB-231
KP1339Anticancer<1Effective in colon cancer models; mild side effects in clinical studies
Other Ru(II) complexesVaries0.03 - 20Broad spectrum; stability under biological conditions varies

Q & A

What are the established synthetic routes for Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II), and how is its purity validated?

Basic Research Question
Methodological Answer :
The synthesis typically involves reacting RuCl₃·xH₂O with 3-(diphenylphosphino)propylamine (P,N-ligand) under inert conditions. A common procedure includes refluxing in ethanol or THF with excess ligand to ensure complete coordination. For example, Warad et al. (2010) describe ligand exchange reactions under nitrogen, followed by precipitation and vacuum drying . Purity is validated via elemental analysis (C, H, N), NMR (¹H, ³¹P), and FTIR spectroscopy. Crystallinity and molecular structure are confirmed by X-ray diffraction, as reported for analogous Ru(II) complexes .

How does this complex perform in catalytic hydrogenation, and what substrates are most reactive?

Basic Research Question
Methodological Answer :
The complex exhibits high activity in chemoselective hydrogenation of α,β-unsaturated aldehydes (e.g., cinnamaldehyde) to allylic alcohols. Studies show >90% selectivity for (E)-3-phenylprop-2-en-1-ol under mild conditions (5 bar H₂, 60°C, ethanol solvent) . Substrate reactivity correlates with electronic effects: electron-withdrawing groups on the carbonyl enhance reduction rates. Comparative data indicate turnover numbers (TON) up to 1,500 for aromatic aldehydes, outperforming non-phosphine Ru catalysts .

What precautions are necessary for handling and storing this air-sensitive Ru(II) complex?

Basic Research Question
Methodological Answer :
The complex is air- and moisture-sensitive due to Ru(II)’s oxidation propensity and ligand lability. Storage requires Schlenk techniques under argon at –20°C. Handling in gloveboxes or using vacuum lines is recommended. Decomposition is monitored via color changes (yellow-brown to black) and loss of catalytic activity. Stability tests in THF show <5% degradation over 72 hours under inert conditions .

How do ligand modifications (e.g., phosphine substituents) alter catalytic efficiency and selectivity?

Advanced Research Question
Methodological Answer :
Ligand steric and electronic properties critically influence catalysis. Bulky substituents (e.g., di-iso-propylphosphine analogs) reduce TON by 30–40% due to hindered substrate access, while electron-rich diphenylphosphino groups enhance metal-ligand charge transfer, accelerating H₂ activation . Chiral variants (e.g., XylSKEWPHOS ligands) introduce enantioselectivity (up to 85% ee) in asymmetric hydrogenation, as demonstrated in β-ketoester reductions .

What mechanistic insights have been gained from DFT studies on this catalyst?

Advanced Research Question
Methodological Answer :
DFT calculations reveal a non-classical metal-ligand cooperative mechanism. The amine group in the P,N-ligand participates in H₂ heterolysis, forming a Ru–H intermediate. Transition states indicate rate-determining steps involve H₂ dissociation (ΔG‡ ≈ 25 kcal/mol). Substituent effects on phosphine donors correlate with computed electron densities at Ru centers, validating experimental selectivity trends .

How do supported vs. non-supported forms of this catalyst compare in recyclability and activity?

Advanced Research Question
Methodological Answer :
Immobilization on silica or hybrid matrices (e.g., 3-(triethoxysilyl)propylamine supports) improves recyclability (5 cycles with <10% activity loss) but reduces initial TON by 20–30% due to diffusion limitations. Non-supported catalysts achieve higher TON (1,200 vs. 800 for supported) but require stringent separation methods (e.g., centrifugation) .

How can researchers resolve contradictions in reported catalytic data (e.g., solvent effects vs. ligand structure)?

Advanced Research Question
Methodological Answer :
Contradictions often arise from competing solvent-ligand interactions. Polar aprotic solvents (DMF) stabilize Ru–H intermediates, enhancing activity, but may displace labile ligands. Systematic studies using kinetic isotope effects (KIE) and in-situ IR spectroscopy differentiate solvent-driven vs. ligand-driven pathways. For example, ethanol increases proton availability but slows H₂ activation in bulky ligand systems .

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